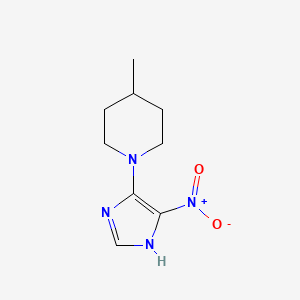![molecular formula C13H36OSi4 B14452313 Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl- CAS No. 74045-16-2](/img/structure/B14452313.png)
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is a unique organosilicon compound characterized by its complex structure and versatile chemical properties. This compound is part of the broader class of silanes, which are silicon-based compounds widely used in various industrial and scientific applications due to their reactivity and ability to form strong bonds with other elements.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] typically involves the reaction of trimethylsilyl chloride with methoxydimethylsilyl lithium under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted reactions with moisture or oxygen. The reaction mixture is then purified through distillation or chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and yield. The use of high-purity reagents and advanced purification techniques is crucial to meet the stringent requirements of industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form silanols and siloxanes.
Reduction: It can act as a reducing agent in certain reactions, particularly in the presence of catalysts.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Catalysts such as palladium or platinum are often used.
Substitution: Nucleophiles like amines or alcohols are commonly employed.
Major Products
The major products formed from these reactions include silanols, siloxanes, and various substituted silanes, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: Employed in the modification of biomolecules for improved stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Mécanisme D'action
The mechanism by which Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] exerts its effects involves the formation of strong silicon-oxygen and silicon-carbon bonds. These bonds are highly stable and resistant to hydrolysis, making the compound effective in various applications. The molecular targets and pathways involved include interactions with hydroxyl groups on surfaces, leading to the formation of stable siloxane linkages .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethylsilyl chloride
- Methoxydimethylsilyl chloride
- Tris(trimethylsilyl)silane
Uniqueness
Silane, [(methoxydimethylsilyl)methylidyne]tris[trimethyl-] is unique due to its specific combination of methoxy and trimethylsilyl groups, which confer distinct reactivity and stability compared to other silanes. This makes it particularly useful in applications requiring strong, stable bonds and resistance to environmental factors .
Propriétés
Numéro CAS |
74045-16-2 |
|---|---|
Formule moléculaire |
C13H36OSi4 |
Poids moléculaire |
320.76 g/mol |
Nom IUPAC |
methoxy-dimethyl-[tris(trimethylsilyl)methyl]silane |
InChI |
InChI=1S/C13H36OSi4/c1-14-18(11,12)13(15(2,3)4,16(5,6)7)17(8,9)10/h1-12H3 |
Clé InChI |
ZEROGFZCNCJHBV-UHFFFAOYSA-N |
SMILES canonique |
CO[Si](C)(C)C([Si](C)(C)C)([Si](C)(C)C)[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


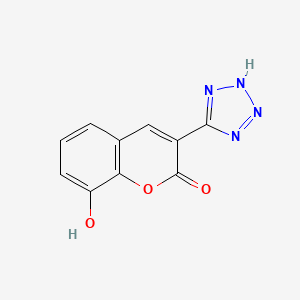

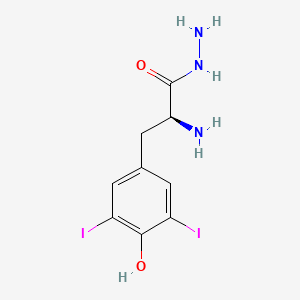

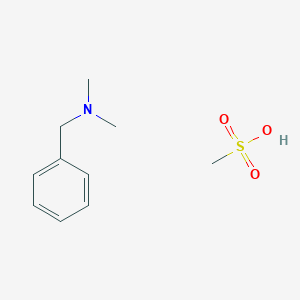
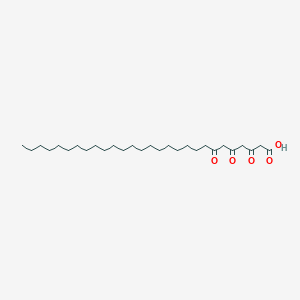
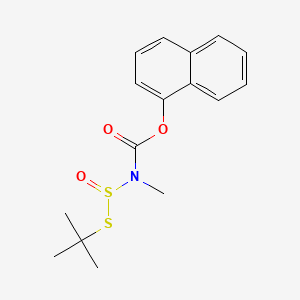

![1,4-Dimethyl-2,5-dihydro-3H-pyrido[4,3-b]indol-3-one](/img/structure/B14452271.png)
![2-Chloro-1-[4-(2-ethoxyphenyl)piperazin-1-yl]propan-1-one](/img/structure/B14452279.png)

![3-Hydroxy-2-methyl-4-[2-(4-methyl-1,3-thiazol-2-yl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14452287.png)
![(3Z)-3-[(4-phenylmethoxyphenyl)methylidene]oxolan-2-one](/img/structure/B14452293.png)
